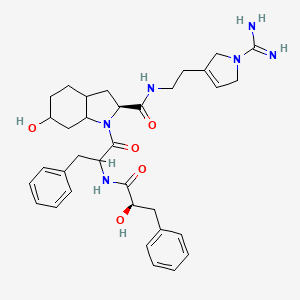
Oscillarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oscillarin is a nonribosomal linear tetrapeptide derived from cyanobacteria and sponges. It is composed of D-phenyllactic acid, D-phenylalanine, L-2-carboxy-6-hydroxy-octahydroindole (L-Choi), and a cyclic guanidine moiety . This compound has garnered significant attention due to its unique structure and bioactivities, particularly its inhibitory effects on various serine proteases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oscillarin involves the assembly of its constituent amino acids and the formation of the cyclic guanidine moiety. The process typically starts with the protection of functional groups on the amino acids, followed by coupling reactions to form the peptide bonds. The cyclic guanidine moiety is then introduced through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered cyanobacteria or sponges. These organisms are cultivated under controlled conditions to produce this compound, which is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oscillarin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the phenyl groups in this compound.
Reduction: Reduction reactions can affect the cyclic guanidine moiety.
Substitution: Substitution reactions can occur at the phenyl groups or the cyclic guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can exhibit different bioactivities .
Aplicaciones Científicas De Investigación
Oscillarin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in the natural defense mechanisms of cyanobacteria and sponges.
Medicine: Explored for its potential as a therapeutic agent due to its inhibitory effects on serine proteases, which are involved in various diseases.
Industry: Utilized in the development of bioactive compounds and as a lead compound in drug discovery.
Mecanismo De Acción
Oscillarin exerts its effects primarily through the inhibition of serine proteases. The cyclic guanidine moiety interacts with the active site of the protease, blocking its activity. This inhibition can affect various biological pathways, including those involved in inflammation and coagulation .
Comparación Con Compuestos Similares
Similar Compounds
Oscillarin is similar to other nonribosomal peptides such as aeruginosins, which also contain the L-Choi moiety and exhibit serine protease inhibitory activity . Other similar compounds include microcystins and nodularins, which are also derived from cyanobacteria and have similar bioactivities .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino acids and the presence of the cyclic guanidine moiety. This unique structure contributes to its specific bioactivities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C34H44N6O5 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
(2S)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C34H44N6O5/c35-34(36)39-16-14-24(21-39)13-15-37-31(43)29-19-25-11-12-26(41)20-28(25)40(29)33(45)27(17-22-7-3-1-4-8-22)38-32(44)30(42)18-23-9-5-2-6-10-23/h1-10,14,25-30,41-42H,11-13,15-21H2,(H3,35,36)(H,37,43)(H,38,44)/t25?,26?,27?,28?,29-,30+/m0/s1 |
Clave InChI |
YNAKQOCSOOKXJP-IFNBDZAXSA-N |
SMILES isomérico |
C1CC(CC2C1C[C@H](N2C(=O)C(CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
SMILES canónico |
C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


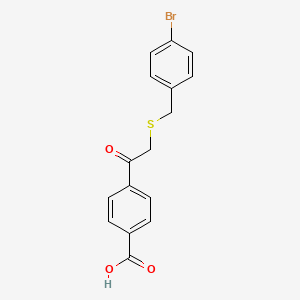
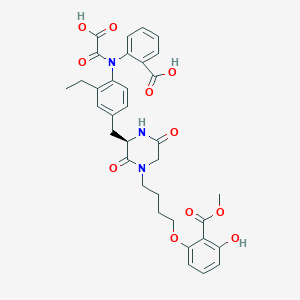

![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
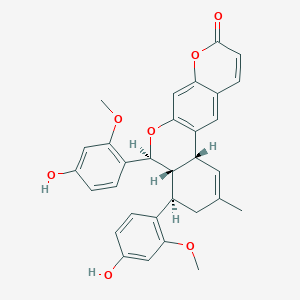
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)

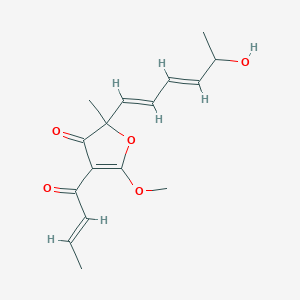
![[4-Benzo[1,3]dioxol-5-yl-2-(4-methoxy-phenyl)-5-oxo-3-(3,4,5-trimethoxy-benzyl)-2,5-dihydro-furan-2-yloxycarbonylamino]-acetic acid ethyl ester](/img/structure/B10852512.png)
